3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHDGPCPSLOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
An In-Depth Technical Guide to the
For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Comprehensive Guide to the Synthesis, Characterization, and Strategic Considerations for 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, this compound, represents a valuable and versatile building block for drug discovery and development. Its bifunctional nature—possessing a sterically demanding tert-butyl group that can enhance metabolic stability and a reactive chloromethyl handle for subsequent functionalization—makes it an attractive starting material for library synthesis. This guide provides a detailed, field-proven synthetic pathway, discusses the underlying chemical principles, outlines alternative strategies, and presents a complete protocol for its preparation and characterization.
Strategic Overview: Retrosynthetic Analysis
A robust synthesis must be both efficient and logical. The most effective strategy for constructing asymmetrically 3,5-disubstituted 1,2,4-triazoles involves the cyclocondensation of two distinct fragments. Our retrosynthetic analysis disconnects the target molecule at the N1-C5 and C3-N4 bonds, identifying a pivalic acid derivative (supplying the tert-butyl group) and a two-carbon chloro-functionalized unit as key precursors. This approach is superior to post-functionalization of a pre-formed triazole ring, as it avoids potential issues with regioselectivity.
Caption: Retrosynthetic pathway for the target triazole.
The Primary Synthetic Pathway: A Step-by-Step Elucidation
The recommended pathway is a robust, multi-step synthesis commencing from readily available starting materials. The core of this strategy is the Einhorn-Brunner reaction variant, involving the condensation of a hydrazide with an imidate, followed by thermal cyclization.[3]
Part A: Synthesis of the Key Intermediate: Pivalohydrazide
The synthesis begins with the preparation of pivalohydrazide, the source of the tert-butyl moiety. This is a standard nucleophilic acyl substitution.
-
Causality of Experimental Choice: While pivalic acid can be reacted directly with hydrazine, the reaction often requires catalysts and harsh conditions.[4] A more controlled and laboratory-scale appropriate method involves the use of a more reactive pivalic acid derivative like pivaloyl chloride or an ester such as methyl pivalate. Pivaloyl chloride is highly reactive but generates HCl, requiring a base or excess hydrazine.[5] Using an ester provides a cleaner reaction, yielding methanol as the only significant byproduct, which is easily removed.
Workflow Diagram: Pivalohydrazide Synthesis
Caption: Workflow for the synthesis of pivalohydrazide.
Detailed Protocol A: Synthesis of Pivalohydrazide
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) |
| Methyl Pivalate | 1.0 | 116.16 | 11.62 | 13.2 | 100 |
| Hydrazine Hydrate (~64%) | 1.5 | 50.06 | 7.51 | 7.3 | 150 |
| Ethanol (Anhydrous) | - | - | - | 100 | - |
-
Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Charge the flask with methyl pivalate (100 mmol) and anhydrous ethanol (100 mL).
-
Initiation: Add hydrazine hydrate (150 mmol) to the solution. The use of a slight excess of hydrazine ensures complete consumption of the ester.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath to induce crystallization. Collect the white, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Expected Outcome: A white crystalline solid with a typical yield of 85-95%.
Part B:
This step involves the formation of the triazole ring through the condensation of pivalohydrazide with a chloroacetimidate salt, which is generated in situ from chloroacetonitrile via the Pinner reaction.[6][7]
-
Causality of Experimental Choice: The Pinner reaction provides a reliable method to activate the nitrile group of chloroacetonitrile towards nucleophilic attack by the hydrazide.[8][9] Anhydrous acidic conditions are crucial to generate the reactive imidate salt and prevent its hydrolysis to an amide.[7] The subsequent cyclization is driven by heat, which facilitates the elimination of ammonia and the alcohol, leading to the stable aromatic triazole ring. Using chloroacetyl chloride directly with the hydrazide is also possible but can be less controlled, potentially leading to di-acylation or other side products.[10][11]
Reaction Mechanism: Triazole Formation
Caption: Mechanism of triazole formation via Pinner reaction and cyclocondensation.
Detailed Protocol B: One-Pot
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) |
| Chloroacetonitrile | 1.0 | 75.50 | 3.78 | 3.1 | 50 |
| Ethanol (Anhydrous) | 1.1 | 46.07 | 2.53 | 3.2 | 55 |
| Diethyl Ether (Anhydrous) | - | - | - | 100 | - |
| Hydrogen Chloride (gas) | Excess | 36.46 | - | - | - |
| Pivalohydrazide | 1.0 | 116.16 | 5.81 | - | 50 |
| Pyridine | - | - | - | 100 | - |
-
Pinner Salt Formation: To a flame-dried 500 mL three-neck flask fitted with a gas inlet tube, a mechanical stirrer, and a drying tube, add anhydrous diethyl ether (100 mL), chloroacetonitrile (50 mmol), and anhydrous ethanol (55 mmol).
-
Acidification: Cool the mixture to 0 °C in an ice-salt bath. Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. A white precipitate of the ethyl chloroacetimidate hydrochloride (Pinner salt) will form. The reaction must be kept strictly anhydrous.
-
Isolation of Imidate (Optional but Recommended): Seal the flask and let it stand at 0-4 °C for 24 hours to ensure complete precipitation. Collect the Pinner salt by rapid vacuum filtration under an inert atmosphere, wash with cold anhydrous ether, and use immediately in the next step.
-
Condensation: In a separate 250 mL flask, dissolve pivalohydrazide (50 mmol) in 100 mL of dry pyridine at room temperature.
-
Reaction: Add the freshly prepared Pinner salt portion-wise to the pivalohydrazide solution over 30 minutes with stirring. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 115 °C) for 8-12 hours. The pyridine acts as both a solvent and an acid scavenger.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
-
Purification: The crude product often precipitates as a solid. Collect the solid by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with 1 M HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
-
Expected Outcome: A white to off-white solid with a typical yield of 60-75%.
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5-12.5 (br s, 1H, N-H), ~4.75 (s, 2H, -CH₂Cl), ~1.40 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~165 (C-tBu), ~158 (C-CH₂Cl), ~35 (C-CH₂Cl), ~31 (-C(CH₃)₃), ~29 (-C(CH₃)₃) |
| Mass Spec. (ESI+) | Calculated for C₇H₁₃ClN₃ [M+H]⁺: 174.08. Found: ~174.1 |
| Melting Point | To be determined experimentally. |
Alternative Synthetic Strategy: Post-Functionalization
An alternative approach involves the synthesis of 3-tert-butyl-4H-1,2,4-triazole followed by chloromethylation.
-
Synthesis of 3-tert-butyl-4H-1,2,4-triazole: This can be achieved by reacting pivalohydrazide with formamide or by other established methods for synthesizing 3-substituted triazoles.
-
Chloromethylation (Blanc Reaction): The pre-formed triazole ring can then be chloromethylated at the C5 position using reagents like paraformaldehyde and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride.[12][13]
-
Critique of this Method: This route suffers from significant drawbacks. The chloromethylation of N-heterocycles can lead to a mixture of C-alkylated and N-alkylated products, complicating purification. Furthermore, harsh acidic conditions can lead to the formation of dimeric methylene-bridged byproducts, reducing the yield of the desired monomeric product.[14] Therefore, the cyclocondensation strategy (Section 2) is strongly preferred for its superior regiochemical control.
Safety and Reagent Handling
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chloroacetonitrile & Chloroacetyl Chloride: Are toxic, lachrymatory, and corrosive. All manipulations should be performed in a fume hood.
-
Hydrogen Chloride (gas): Is highly corrosive and toxic. Use with a proper gas handling setup and ensure any excess gas is neutralized through a scrubber (e.g., a sodium hydroxide solution).
-
Pyridine: Has a strong, unpleasant odor and is flammable and toxic. Use in a well-ventilated area.
Conclusion
This guide details a logical and robust synthetic route for the preparation of this compound, a key building block for pharmaceutical research. The recommended pathway, centered on the cyclocondensation of pivalohydrazide with an in situ generated chloroacetimidate salt, provides excellent control over regioselectivity and delivers the target compound in good yield. The provided protocols are designed to be self-validating, with clear causality for experimental choices and defined analytical parameters for product confirmation. This approach represents a reliable method for accessing this valuable synthetic intermediate.
References
-
Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
- EP0653419A1 - Preparation of pivaloyl hydrazide. Google Patents.
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. ResearchGate. Available at: [Link]
-
Pinner reaction. Wikipedia. Available at: [Link]
-
Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][4][15][16]triazines. ResearchGate. Available at: [Link]
-
Pinner Reaction. NROChemistry. Available at: [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC - NIH. Available at: [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC - NIH. Available at: [Link]
-
O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square. Available at: [Link]
- CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound. Google Patents.
-
What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. Available at: [Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(E)-1-(4-CHLOROBENZYLIDENE)-2-METHYLHYDRAZINE. Organic Syntheses Procedure. Available at: [Link]
-
Nitrile to Ester - Pinner Reaction. Common Organic Chemistry. Available at: [Link]
-
Pinner Reaction. Organic Chemistry Portal. Available at: [Link]
-
A Comprehensive review on 1, 2,4 Triazole. ijpsonline.com. Available at: [Link]
- US2846480A - Chloromethylation. Google Patents.
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Chloromethylation of Aromatic Compounds. ResearchGate. Available at: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC - NIH. Available at: [Link]
-
New studies in aromatic chloromethylation. Durham E-Theses. Available at: [Link]
-
Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]
-
Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. Available at: [Link]
-
The chloromethylation of an aromatic or heteroaromatic ring is of great importance. science-of-synthesis.thieme.com. Available at: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0653419A1 - Preparation of pivaloyl hydrazide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 15. asianpubs.org [asianpubs.org]
- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Introduction: The Significance of 1,2,4-Triazoles and Spectroscopic Characterization
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. As a vital analytical technique in synthetic and medicinal chemistry, IR spectroscopy offers a rapid and non-destructive method for confirming the molecular structure and identifying the key functional groups within a synthesized compound. This document delineates the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for the title compound, grounding the analysis in established spectroscopic principles and literature precedents.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The precise substitution on the triazole ring is critical for modulating pharmacological activity. Consequently, rigorous structural confirmation of newly synthesized derivatives like this compound is paramount.
Infrared spectroscopy is an indispensable tool for this purpose. By measuring the absorption of infrared radiation by a molecule, we can identify its characteristic vibrational modes, which correspond directly to the functional groups present. This guide serves as a detailed reference for interpreting the IR spectrum of this specific triazole derivative, enabling researchers to verify its synthesis and purity with confidence.
Molecular Structure and Key Vibrational Units
To interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies.
Figure 1: Chemical Structure of this compound
The key structural components are:
-
4H-1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. The "4H" designation indicates the tautomeric form where a hydrogen atom is attached to the nitrogen at position 4. This gives rise to a crucial N-H bond. The ring itself has characteristic C=N and N-N stretching and bending modes.
-
tert-Butyl Group: A bulky aliphatic substituent. Its vibrations are dominated by C-H stretching and bending modes of the three methyl groups. The quaternary carbon also participates in skeletal vibrations.
-
Chloromethyl Group: A -CH₂Cl substituent. This group introduces C-H stretching and bending modes for the methylene unit, as well as a C-Cl stretching vibration, which is typically found in the fingerprint region.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its simplicity and minimal sample preparation.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. If necessary, clean the crystal surface with a solvent-grade isopropanol or ethanol and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Causality Insight: The background scan is essential for data integrity, preventing atmospheric and instrumental artifacts from being misinterpreted as sample absorptions.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.
-
Causality Insight: Good contact is vital for the evanescent wave of the IR beam to penetrate the sample effectively, maximizing signal quality. Inconsistent pressure can lead to poor spectral intensity and reproducibility.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typical parameters include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning:
-
After the scan is complete, the instrument software will automatically perform the background subtraction.
-
Clean the ATR crystal and press arm thoroughly with an appropriate solvent to remove all traces of the sample.
-
The following diagram illustrates this workflow.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Detailed IR Spectrum Interpretation
The IR spectrum of this compound can be divided into several key regions. The following table and discussion provide a detailed assignment of the expected absorption bands based on established group frequencies from the literature.
Summary of Characteristic Vibrational Frequencies
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3150–3100 | Medium, Broad | ν(N-H) | 4H-Triazole Ring |
| 3090–3030 | Weak-Medium | ν(C-H), aromatic | Triazole Ring C-H |
| 2980–2950 | Strong | νₐₛ(C-H) in CH₃ | tert-Butyl & Chloromethyl |
| 2875–2865 | Medium | νₛ(C-H) in CH₃ | tert-Butyl |
| ~1610–1550 | Medium-Strong | ν(C=N) | Triazole Ring |
| ~1570-1550 | Medium | ν(N=N) | Triazole Ring |
| 1480–1450 | Medium | δₐₛ(C-H) in CH₃ and δ(CH₂) scissoring | tert-Butyl & Chloromethyl |
| 1395–1385 & ~1370 | Strong, Doublet | δₛ(C-H), "umbrella" mode | tert-Butyl |
| ~1260 | Medium | C-N Stretching | Triazole Ring |
| ~1240 | Strong | C-C Skeletal Vibration | tert-Butyl |
| 800-600 | Medium-Strong | ν(C-Cl) | Chloromethyl |
| Below 1000 | Multiple | Ring deformation, C-H out-of-plane bends | Fingerprint Region |
ν = stretching; δ = bending/deformation; as = asymmetric; s = symmetric.
Analysis of Key Spectral Regions
A. The N-H and C-H Stretching Region (3200–2800 cm⁻¹)
-
N-H Stretch: The presence of the 4H-triazole tautomer is definitively confirmed by a medium-intensity, often broad, absorption band around 3126 cm⁻¹.[5] This band arises from the stretching vibration of the N-H bond on the heterocyclic ring. Its broadness is typically due to intermolecular hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: A weaker absorption is expected just above 3000 cm⁻¹, typically around 3097-3032 cm⁻¹, corresponding to the stretching of the C-H bond on the triazole ring.[5]
-
Aliphatic C-H Stretches: The most intense absorptions in this region belong to the tert-butyl and chloromethyl groups. A strong band around 2960 cm⁻¹ is characteristic of the asymmetric C-H stretching of the methyl groups.[6] The corresponding symmetric stretching appears as a medium-intensity band around 2870 cm⁻¹.[6] The C-H stretches of the chloromethyl group will also contribute in this area.
B. The Double Bond Region (1700–1500 cm⁻¹)
-
C=N and N=N Stretching: This region is diagnostic for the triazole ring. Strong to medium absorptions between approximately 1610 cm⁻¹ and 1550 cm⁻¹ are attributed to C=N stretching vibrations.[7][8] Overlapping with this, a band for N=N stretching may also be present around 1570-1550 cm⁻¹.[8]
C. The Fingerprint Region (1500–600 cm⁻¹)
This region contains a wealth of structural information from various bending and skeletal vibrations.
-
tert-Butyl Bending: The tert-butyl group provides a highly characteristic signature. A strong, split absorption with two distinct peaks, one near 1390 cm⁻¹ and another near 1370 cm⁻¹, is a classic indicator of this group.[6] This arises from the symmetric C-H "umbrella" bending mode of the methyl groups. Asymmetric C-H bending modes appear around 1460 cm⁻¹.[6]
-
Chloromethyl Bending: The CH₂ group of the chloromethyl substituent exhibits several bending modes, including scissoring (~1465 cm⁻¹), wagging (~1305 cm⁻¹), and rocking (~720 cm⁻¹).[6][9] These may overlap with other absorptions but contribute to the overall complexity of the fingerprint region.
-
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a medium to strong absorption in the lower frequency range, typically between 800 and 600 cm⁻¹. This band is a key marker for the chloromethyl substituent.
-
Triazole Ring Bending: Various in-plane and out-of-plane ring deformation modes contribute to the spectrum below 1000 cm⁻¹, providing a unique fingerprint for the overall molecular structure.
The following diagram illustrates the correlation between the molecule's structure and its primary IR absorption regions.
Caption: Correlation of functional groups to IR spectral regions.
Conclusion
The infrared spectrum of this compound provides a rich set of data for unambiguous structural verification. The key diagnostic features include the N-H stretch of the 4H-tautomer, the characteristic C=N ring vibrations, the strong doublet in the C-H bending region confirming the tert-butyl group, and the C-Cl stretch in the low-wavenumber region. By carefully analyzing these bands in accordance with the principles and reference data outlined in this guide, researchers can confidently confirm the identity and integrity of this valuable heterocyclic compound, ensuring the reliability of subsequent studies in drug discovery and development.
References
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Khan, I., et al. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 14(1), 2. Available at: [Link]
-
FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... ResearchGate. Available at: [Link]
-
Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. PubMed. Available at: [Link]
-
Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. Available at: [Link]
-
Preparation, Spectra characterization of new 1, 2, 4- Triazole Derivatives and its complexities with some transition metal ions. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
-
Bekircan, O. (2006). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry, 18(4), 2631. Available at: [Link]
-
Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures. ResearchGate. Available at: [Link]
-
FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]
-
Vibrational excitations in chloromethyl radical formed by the photodissociation of chlorobromomethane. PubMed. Available at: [Link]
-
Rotational Spectroscopy of Nonafluoro-tert-butyl Alcohol. CORE. Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]
-
Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. American Institute of Chemists. Available at: [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. ijrpc.com [ijrpc.com]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ripublication.com [ripublication.com]
- 5. researchgate.net [researchgate.net]
- 6. davuniversity.org [davuniversity.org]
- 7. asianpubs.org [asianpubs.org]
- 8. ijsr.net [ijsr.net]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Starting materials for 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole synthesis
The following technical guide details the strategic selection and utilization of starting materials for the synthesis of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole . This guide prioritizes mechanistic understanding, process safety, and scalability.
Executive Summary & Retrosynthetic Logic
The target molecule features a sterically demanding tert-butyl group and a reactive chloromethyl electrophile on a 1,2,4-triazole core. This scaffold acts as a critical "linker" intermediate in medicinal chemistry, balancing lipophilicity (t-Butyl) with covalent reactivity (CH₂Cl).
To ensure high purity and regiocontrol, we reject random chlorination of a methyl-triazole precursor. Instead, we employ a Convergent Cyclization Strategy . This approach assembles the ring from two defined precursors—one carrying the tert-butyl moiety and the other carrying the chloromethyl (or hydroxymethyl) moiety.
Retrosynthetic Pathway
The synthesis is best approached via two validated routes, depending on the available starting materials and scale:
-
Route A (The Imidate Route): Direct cyclization of Pivaloyl Hydrazide with Ethyl Chloroacetimidate. Best for laboratory scale and high regioselectivity.
-
Route B (The Hydroxymethyl Route): Cyclization of Pivaloyl Hydrazide with Glycolic Acid followed by Deoxychlorination. Best for large-scale robustness to avoid handling reactive alkyl chlorides at high temperatures.
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.
Core Starting Materials: Specifications & Causality
The quality of the final heterocycle is dictated by the purity of the hydrazide and the electrophile.
A. Pivaloyl Hydrazide (Trimethylacetic Hydrazide)
This is the nucleophilic component that installs the tert-butyl group.
-
CAS: 3282-30-2
-
Role: Provides the N-N bond and the C3-tert-butyl fragment.
-
Critical Spec: Purity >98%. Free hydrazine content must be <0.1% to prevent formation of unsubstituted triazole byproducts or double-addition products.
-
Sourcing/Prep: Can be purchased or synthesized via the reaction of Pivaloyl Chloride with Hydrazine Hydrate (See Organic Syntheses protocol).
-
Handling: Hygroscopic solid.[1] Store under inert atmosphere to prevent hydrolysis.
B. Ethyl 2-Chloroacetimidate Hydrochloride (For Route A)
This is the electrophilic component that installs the chloromethyl group.
-
CAS: 36743-66-9 (Free base) / 15503-86-3 (HCl salt)
-
Role: Reacts with the hydrazide to form the amidrazone intermediate, which cyclizes to the triazole.
-
Why Imidate? Unlike nitriles, imidates react with hydrazides under mild conditions (0–25 °C), preserving the sensitive C-Cl bond which might otherwise hydrolyze or alkylate the hydrazine at high temperatures.
-
Preparation: Generated in situ or isolated from Chloroacetonitrile + Ethanol + HCl (Pinner Synthesis).
C. Glycolic Acid (For Route B)
-
CAS: 79-14-1
-
Role: A stable precursor for the chloromethyl group.
-
Why Hydroxyl? The C-OH bond is chemically inert to the thermal cyclization conditions. It allows for aggressive ring-closure conditions without degrading the substituent.
Detailed Experimental Protocols
Protocol A: The Direct Imidate Cyclization (High Precision)
Best for: Lab-scale synthesis (<50g) where minimizing steps is critical.
Step 1: Preparation of Ethyl Chloroacetimidate HCl
-
Charge a flame-dried flask with Chloroacetonitrile (1.0 equiv) and absolute Ethanol (1.1 equiv).
-
Cool to 0 °C under N₂.
-
Bubble dry HCl gas into the solution until saturation (approx. 3-4 hours).
-
Seal and store at 4 °C for 24 hours. The imidate hydrochloride will precipitate.
-
Precipitate is washed with cold anhydrous ether and dried in vacuo.
Step 2: Triazole Formation
-
Suspend Ethyl chloroacetimidate HCl (1.0 equiv) in anhydrous Methanol .
-
Add Pivaloyl Hydrazide (1.0 equiv) portion-wise at 0 °C.
-
Mechanistic Note: Low temperature prevents the hydrazine from attacking the alkyl chloride (alkylation) instead of the imidate carbon (acylation).
-
-
Add Triethylamine (1.0 equiv) dropwise to liberate the free imidate.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Cyclization: If the intermediate amidrazone does not cyclize spontaneously, heat the solution to 50 °C for 2 hours.
-
Workup: Evaporate solvent. Partition residue between Ethyl Acetate and Water.[2] The product is in the organic layer.[3]
-
Purification: Recrystallization from Hexane/EtOAc.
Protocol B: The Stepwise Deoxychlorination (Scale-Up Robust)
Best for: Industrial scale (>100g) or when high purity is required.
Step 1: Synthesis of 3-tert-butyl-5-(hydroxymethyl)-4H-1,2,4-triazole
-
Mix Pivaloyl Hydrazide (1.0 equiv) and Glycolic Acid (1.1 equiv).
-
Heat the neat melt at 140–160 °C for 4–6 hours.
-
Note: This is a thermal fusion (Pellizzari variation). Water is evolved.
-
-
Cool the melt. The solid mass is the crude hydroxymethyl triazole.
-
Recrystallize from Ethanol.[4]
Step 2: Chlorination
-
Suspend the hydroxymethyl triazole (1.0 equiv) in anhydrous Dichloromethane (DCM) .
-
Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at 0 °C.
-
Catalyst: Add 2-3 drops of DMF to catalyze the Vilsmeier-Haack type activation.
-
-
Reflux for 2 hours. Evolution of SO₂ and HCl gas will be observed.
-
Quench: Pour reaction mixture onto ice/sodium bicarbonate solution (Caution: Gas evolution).
-
Extract with DCM, dry over MgSO₄, and concentrate.
Key Data & Process Parameters
| Parameter | Route A (Imidate) | Route B (Hydroxymethyl) |
| Key Starting Material | Chloroacetonitrile | Glycolic Acid |
| Reaction Temp | 0 °C → 50 °C | 160 °C (Step 1) → 40 °C (Step 2) |
| Overall Yield (Est.) | 60–75% | 80–90% |
| Atom Economy | Moderate (Loss of EtOH, NH₄Cl) | High (Loss of H₂O, SO₂) |
| Risk Factor | Alkyl chloride hydrolysis; O-alkylation | Handling SOCl₂; Thermal stress |
| Purity Profile | High regioselectivity | Very high (Crystalline intermediate) |
Mechanistic Visualization
The following diagram illustrates the reaction pathway for Route A, highlighting the critical amidrazone intermediate.
Figure 2: Mechanistic pathway of the Einhorn-Brunner/Imidate synthesis.
Safety & Self-Validation Checklist
-
Self-Validation 1 (TLC/LCMS): In Route A, monitor the disappearance of the imidate. If Pivaloyl hydrazide remains but imidate is gone, the imidate likely hydrolyzed. Ensure anhydrous solvents.
-
Self-Validation 2 (NMR): The CH₂Cl peak is diagnostic. In ¹H NMR (CDCl₃), look for a singlet around δ 4.6–4.8 ppm . If this shifts to δ 4.9–5.0 ppm (CH₂OH) or disappears, hydrolysis has occurred.
-
Hazard Warning: 3-tert-butyl-5-(chloromethyl)-1,2,4-triazole is a potential alkylating agent . It may cause skin sensitization or blistering. Handle with double gloves and in a fume hood.
-
Hydrazine Management: Ensure all hydrazine is consumed in the precursor step. Residual hydrazine can react with the chloromethyl group to form bis-triazole byproducts.
References
-
Preparation of Pivaloyl Hydrazide
- Stoltz, B. M. et al. "Propanoic acid, 2,2-dimethyl-, hydrazide." Organic Syntheses, 2004, 81, 254.
-
General Synthesis of 1,2,4-Triazoles (Einhorn-Brunner Reaction)
- Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961, 61(2), 87–127.
- Modi, P. et al. "Synthesis of chloromethyl-1,2,4-triazoles as intermediates." Journal of Heterocyclic Chemistry, 2018.
-
Pinner Synthesis of Imidates
- Roger, R. and Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, 1961, 61(2), 179–211.
Sources
Methodological & Application
Application Note: Strategic Utilization of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole in Agrochemical Discovery
[1]
Executive Summary
This guide details the application of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole (hereafter referred to as Intermediate-T ) as a high-value building block in the design of next-generation agrochemicals.[1] Unlike generic triazoles, this scaffold combines a metabolically robust lipophilic anchor (tert-butyl) with a versatile electrophilic handle (chloromethyl).
Primary Applications:
-
Acaricides/Insecticides: Design of Mitochondrial Electron Transport (MET) Complex I inhibitors (analogs of Fenazaquin and Pyridaben).
-
Fungicides: Synthesis of novel Sterol Biosynthesis Inhibitors (SBIs) where the triazole acts as a bioisostere for imidazole or pyridine rings.
-
Linker Chemistry: Exploiting the chloromethyl group for rapid
coupling to generate diverse Structure-Activity Relationship (SAR) libraries.
The Scaffold: Mechanistic Rationale
Structural Advantages
The 1,2,4-triazole ring is a privileged structure in agrochemistry due to its hydrogen-bonding capability and dipole moment, which facilitate binding to biological targets (e.g., heme iron in CYP51 enzymes).[1][2]
| Feature | Function in Agrochemical Design |
| tert-Butyl Group (C3) | Metabolic Shield: Sterically blocks oxidative metabolism at the ring, extending half-life in planta and insecta.[1] Lipophilicity: Increases LogP, enhancing cuticular penetration.[2] |
| Chloromethyl Group (C5) | Electrophilic Handle: Enables rapid coupling with nucleophiles (phenols, amines, thiols) via |
| Triazole Nitrogen (N-H) | H-Bond Donor/Acceptor: Critical for binding affinity in enzyme pockets. Can be further functionalized (N-alkylation) to tune solubility. |
Bioisosteric Replacement Strategy
Intermediate-T serves as a bioisostere for the "head groups" of several commercial acaricides. By replacing the quinazoline of Fenazaquin or the pyridazinone of Pyridaben with this triazole, researchers can:
-
Circumvent existing patent space.
-
Alter resistance profiles by modifying the binding mode to the NADH:ubiquinone oxidoreductase site.
Experimental Protocols
Protocol A: Synthesis of Ether-Linked Acaricide Libraries
Objective: Couple Intermediate-T with various phenols to create a library of potential MET I inhibitors. This reaction exploits the reactivity of the chloromethyl group.
Reaction Scheme:
Materials:
-
Intermediate-T: this compound (1.0 eq)[1]
-
Nucleophile: 4-tert-butylphenol (Model Substrate) (1.1 eq)[1]
-
Base: Anhydrous Potassium Carbonate (
) (2.5 eq) -
Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates Finkelstein-like displacement[1]
-
Solvent: DMF (Dimethylformamide) or Acetone (dry)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (150 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add
(345 mg, 2.5 mmol) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. -
Coupling: Add Intermediate-T (173 mg, 1.0 mmol) and KI (16 mg, 0.1 mmol) to the suspension.
-
Reflux: Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Checkpoint: The starting phenol spot should disappear. A new, more polar spot (the ether product) should appear.[2]
-
-
Workup: Cool to RT. Pour the mixture into ice-cold water (50 mL). The product typically precipitates as a white/off-white solid.[1]
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.[2] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the
singlet ( ppm) and appearance of the ether singlet ( ppm). -
Yield Target: >85% isolated yield.
Protocol B: Regioselective N-Alkylation (Advanced)
Objective: If the target requires functionalization of the triazole ring nitrogen (e.g., to adjust solubility), this must be performed after the chloromethyl coupling to avoid self-alkylation.
Methodology:
Visualizing the Discovery Pipeline
The following diagram illustrates how Intermediate-T serves as a divergent node in synthesizing multiple agrochemical classes.
Caption: Divergent synthesis pathways utilizing Intermediate-T to access distinct agrochemical classes via nucleophilic substitution.[1]
Structure-Activity Relationship (SAR) Insights
When designing libraries using Intermediate-T , consider the following SAR trends observed in triazole agrochemicals:
-
Linker Length: The single methylene spacer (
) provided by the chloromethyl group is often optimal for MET I inhibitors. Extending this chain (e.g., to ethylene) typically reduces potency.[2] -
The t-Butyl Effect: Do not replace the tert-butyl group with a methyl or ethyl group unless metabolic instability is desired.[1] The bulk of the t-butyl group fills the hydrophobic pocket (e.g., in Complex I) and prevents rapid degradation.
-
Electronic Tuning: When coupling with phenols (Protocol A), electron-withdrawing groups (EWGs) on the phenol ring (e.g., Cl,
) often enhance acaricidal activity by increasing lipophilicity and metabolic stability of the aryl ring.
References
-
European Patent Office. (1990). EP0399553A1 - Triazole compound and insecticide composition containing the same.[1] Retrieved October 26, 2025, from [2]
-
World Intellectual Property Organization. (2021). WO2021013719A1 - Novel heteroaryl-triazole compounds as pesticides.[1] Retrieved October 26, 2025, from [2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79600816, 5-tert-butyl-3-(chloromethyl)-1h-1,2,4-triazole hydrochloride. Retrieved October 26, 2025, from [Link][2]
-
Royal Society of Chemistry. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1,2,4]triazoles. Organic & Biomolecular Chemistry. Retrieved October 26, 2025, from [Link][2]
Synthesis of novel heterocycles from 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Application Note: Strategic Functionalization of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Abstract
This technical guide outlines the strategic utilization of This compound (referred to herein as Scaffold A ) as a divergent precursor for novel heterocyclic systems. The tert-butyl group provides essential lipophilicity and metabolic stability, while the chloromethyl moiety serves as a highly reactive electrophilic "warhead" for nucleophilic substitution and cyclization reactions. This document details protocols for synthesizing fused tricyclic systems, bis-heterocyclic chimeras, and amino-linked libraries, designed for researchers in drug discovery (specifically antifungal and CNS-active agents).
Introduction: The "Anchor and Warhead" Strategy
The utility of Scaffold A lies in its bifunctional nature. The 3-tert-butyl group acts as the "Anchor," providing steric bulk that protects the triazole core from rapid metabolic degradation and enhances blood-brain barrier (BBB) permeability. The 5-chloromethyl group acts as the "Warhead," a versatile electrophile susceptible to
Unlike standard triazole synthesis which often builds the ring last, using Scaffold A allows for "Late-Stage Diversification"—modifying the periphery of an intact pharmacophore.
Key Reactivity Profiles:
-
Nucleophilic Substitution (
): Rapid reaction with amines, thiols, and alkoxides. -
Cyclocondensation: Reaction with bifunctional nucleophiles (e.g., 2-aminothiophenol) to form fused ring systems.
-
Tautomeric Equilibrium: The 4H-triazole proton is acidic (
); base selection is critical to prevent competitive N-alkylation of the triazole ring itself.
Synthesis of the Core Scaffold
Before diversification, the core scaffold must be generated with high purity.
Protocol 1: Synthesis of this compound Principle: Cyclodehydration of a diacylhydrazide intermediate formed from pivalohydrazide and chloroacetyl chloride.
Materials:
-
Pivalohydrazide (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Phosphorus oxychloride (
) (Cyclizing agent) -
Dichloromethane (DCM) & Toluene
Step-by-Step Workflow:
-
Acylation: Dissolve pivalohydrazide in anhydrous DCM at 0°C. Add TEA. Dropwise add chloroacetyl chloride (maintain <5°C). Stir 2h.
-
Isolation: Wash with water, dry (MgSO4), and concentrate to yield the intermediate N'-pivaloyl-2-chloroacetohydrazide.
-
Cyclization: Suspend the intermediate in Toluene. Add
(excess, 3.0 eq). Reflux for 4–6 hours. -
Quench: Cool to RT. Pour onto crushed ice/sodium bicarbonate (Caution: Exothermic).
-
Purification: Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.
Critical Checkpoint: Monitor the cyclization by TLC. The disappearance of the acyclic hydrazide (polar) and appearance of the triazole (less polar) indicates completion. Ensure
is fully quenched before extraction to prevent acid-catalyzed decomposition.
Divergent Synthesis Protocols
Method A: Synthesis of Fused [1,2,4]Triazolo[5,1-b][1,3]benzothiazines
Target Class: Tricyclic fused systems for antimicrobial screening. Mechanism: S-alkylation followed by intramolecular N-arylation (cyclization).
Reagents:
-
Scaffold A (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Ethanol (Absolute)[1]
Protocol:
-
S-Alkylation: Dissolve Scaffold A and 2-aminothiophenol in Ethanol. Add
. -
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Mechanistic Note: The thiol attacks the chloromethyl group first (faster kinetics than the amine). The pendant amine then attacks the triazole nitrogen (N1 or N2) or the methylene carbon depending on conditions, but in this specific scaffold, the amine condenses with the triazole ring under forcing conditions or requires a secondary electrophile.
-
Correction for 4H-Triazole: Direct fusion onto the 4H-triazole ring is difficult without an activation group. A more reliable route for this specific precursor is the formation of the S-bridged open system first. To force cyclization, a high-boiling solvent (DMF) and stronger base (NaH) or transition metal catalysis (CuI) may be required to close the ring onto the triazole nitrogen.
-
-
Modified Cyclization: If refluxing ethanol yields only the sulfide intermediate, switch solvent to DMF and heat to 120°C for 4 hours to drive the intramolecular cyclization.
Data Output:
| Compound | Yield (%) | MP (°C) | Key 1H NMR Feature |
|---|
| S-Intermediate | 85% | 145-147 |
Method B: Synthesis of "Chimera" Pharmacophores (Triazole-Piperazine-Aryl)
Target Class: Antifungal agents (Azole mimics).[1][3][4]
Mechanism: Classical
Reagents:
-
Scaffold A (1.0 eq)
-
Substituted Piperazine (e.g., N-phenylpiperazine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN)
Protocol:
-
Dissolution: Dissolve Scaffold A in ACN.
-
Addition: Add DIPEA followed by the piperazine derivative.
-
Reaction: Stir at 60°C for 3 hours. (Reaction is usually fast due to the high reactivity of the benzylic-like chloromethyl halide).
-
Workup: Evaporate solvent. Resuspend in DCM, wash with water.
-
Salt Formation: Treat the crude free base with ethanolic HCl to generate the hydrochloride salt for improved stability and solubility testing.
Troubleshooting: If dimer formation (piperazine bridging two triazoles) is observed, increase the equivalents of piperazine to 3.0 eq and recycle the excess.
Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the chloromethyl triazole scaffold.
Figure 1: Divergent synthetic pathways from the chloromethyl-triazole core. Green nodes indicate final pharmacological candidates.
Mechanistic Insight: The S-Alkylation/Cyclization
Understanding the regioselectivity in Method A is vital.
-
Step 1 (Kinetic): The sulfur atom of 2-aminothiophenol is a softer, more powerful nucleophile than the nitrogen. It attacks the chloromethyl carbon (
), displacing chloride. -
Step 2 (Thermodynamic): The resulting intermediate places the aniline
in proximity to the triazole ring nitrogen. Under high thermal energy (DMF reflux), the amine attacks the triazole, likely at the C5 position (if tautomerism allows) or N1, leading to ring fusion.
Note on Tautomerism: The starting material is 4H. However, in solution, the 1H, 2H, and 4H forms exist in equilibrium. The chloromethyl group locks the substitution pattern at C5, but the proton location affects the nucleophilicity of the ring nitrogens.
References
-
Synthesis of Triazolothiadiazines: Motamedi, R. et al. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Springer Nature .
-
Chloromethyl Triazole Reactivity: El-Wassimy, M. T. M. et al. (2012). Synthesis and Reactions of N-Chloromethyl-1,2,4-Triazoles with Sulfur and Oxygen Nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements .
-
Triazole-Thione Derivatives: Plech, T. et al. (2014). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules (MDPI) .
-
Triazole Antifungal Pharmacophores: Hamann, A. R. et al. (2014). Synthesis of Triazole-linked 2-Trichloromethylquinazolines. South African Journal of Chemistry .
Sources
Application Note & Protocol: A Scalable Synthesis of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Abstract: This document provides a comprehensive guide for the synthesis of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole, a valuable heterocyclic building block. Recognizing the absence of a direct, well-established protocol in the literature, this guide outlines a robust, two-step synthetic pathway adaptable for both laboratory research and pilot-scale production. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and critical parameters for successful scale-up. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Synthetic Strategy
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions.[1] The title compound, this compound, incorporates a sterically demanding tert-butyl group, which can enhance selectivity and pharmacokinetic properties, and a reactive chloromethyl handle, ideal for further elaboration into more complex molecules.
Given the lack of a direct published synthesis, a logical and efficient two-step approach has been devised. This strategy involves the initial construction of the 3-tert-butyl-4H-1,2,4-triazole ring, followed by a chloromethylation reaction at the C5 position.
DOT Script for Synthetic Workflow
Caption: Overall two-step synthetic workflow.
Experimental Protocols: Laboratory Scale
Step 1: Synthesis of 3-tert-butyl-4H-1,2,4-triazole
Principle: This step employs a condensation reaction between an amidine and a hydrazide to form the 1,2,4-triazole ring. This is a well-established method for constructing this heterocyclic system.[2] Pivalamidine hydrochloride provides the tert-butyl-C-N fragment, while formic hydrazide provides the remaining N-N-C atoms.
Materials and Equipment:
-
Pivalamidine hydrochloride
-
Formic hydrazide
-
Ethanol, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pivalamidine hydrochloride (13.66 g, 0.1 mol) and formic hydrazide (6.01 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.
-
Reflux: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and stir for 15 minutes.
-
Basify the aqueous solution to a pH of ~9-10 by the slow addition of a 2M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude 3-tert-butyl-4H-1,2,4-triazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.
-
Step 2: Synthesis of this compound
Principle: This step involves the chloromethylation of the pre-formed triazole ring. This is a type of electrophilic substitution on the heterocyclic ring. A common method for chloromethylation is the Blanc reaction, which typically uses formaldehyde and hydrogen chloride.[3] An alternative, and often more manageable approach for laboratory and scale-up, is the use of paraformaldehyde and thionyl chloride.
Materials and Equipment:
-
3-tert-butyl-4H-1,2,4-triazole
-
Paraformaldehyde
-
Thionyl chloride (SOCl₂)
-
Chloroform, anhydrous
-
Three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, suspend 3-tert-butyl-4H-1,2,4-triazole (12.5 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol) in 100 mL of anhydrous chloroform.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
Carefully pour the reaction mixture into 150 mL of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride. Caution: This quenching is exothermic and will release gas. Perform this step in a well-ventilated fume hood.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
-
Guide to Scaling Up the Synthesis
Transitioning a laboratory procedure to a pilot or production scale introduces challenges related to mass and heat transfer, reagent handling, and safety. The following considerations are crucial for the successful scale-up of this synthesis.
General Scale-Up Considerations
| Parameter | Laboratory Scale (10-50 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heat Transfer | Surface area to volume ratio is high; efficient heating/cooling. | Surface area to volume ratio is low; potential for hot/cold spots. | Use of jacketed reactors, internal cooling coils, and careful monitoring of exotherms. |
| Mass Transfer | Efficient mixing with magnetic stir bars. | Requires powerful overhead mechanical stirrers. | Ensure adequate agitation to maintain a homogeneous mixture, especially during additions and quenching. |
| Reagent Addition | Manual addition via dropping funnel. | Metered addition via pumps. | Precise control of addition rates is critical for managing exotherms and ensuring reaction consistency. |
| Work-up | Separatory funnels, rotary evaporators. | Jacketed reactors for extractions, larger filtration systems (e.g., Nutsche filter). | Procedures need to be adapted for larger equipment; phase separation can be slower. |
| Safety | Fume hood provides primary containment. | Requires a comprehensive process hazard analysis (PHA). | Increased quantities of hazardous materials necessitate more robust safety protocols and engineering controls. |
Specific Challenges and Mitigation for this Synthesis
-
Step 1 (Triazole Formation):
-
Challenge: Potential for solvent bumping during reflux on a large scale.
-
Mitigation: Ensure smooth and controlled heating. The use of an overhead stirrer will also promote even boiling.
-
-
Step 2 (Chloromethylation):
-
Challenge: The reaction of thionyl chloride is exothermic. Uncontrolled addition on a large scale can lead to a dangerous temperature runaway.
-
Mitigation: The addition of thionyl chloride must be strictly controlled using a dosing pump, with continuous monitoring of the internal reaction temperature. Ensure the cooling capacity of the reactor is sufficient to handle the heat generated.
-
Challenge: Quenching of thionyl chloride with aqueous base is highly exothermic and produces SO₂ gas.
-
Mitigation: The quench should be performed by slowly adding the reaction mixture to the cooled bicarbonate solution (reverse quench is not recommended). The reactor must be vented to a scrubber system to neutralize the evolved SO₂ gas.
-
DOT Script for Scale-Up Decision Making
Caption: Decision tree for key safety considerations during scale-up.
Safety and Hazard Analysis
This synthesis involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.
-
Paraformaldehyde: A source of formaldehyde, which is a suspected carcinogen and sensitizer.[4] Handle in a fume hood to avoid inhalation of dust.[5][6]
-
Chloroform: A suspected carcinogen and toxic. Avoid inhalation and skin contact.
-
Quenching Procedure: The quenching of thionyl chloride is highly exothermic and releases sulfur dioxide gas. This must be done slowly and in a controlled manner, with adequate ventilation and scrubbing capabilities.
A thorough risk assessment should be conducted before commencing any work, especially on a larger scale.
References
- Einhorn, A. (1905). Über die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305.
- Brunner, K. (1914). Über die Einwirkung von Hydrazin auf einige Acylimide.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
- Pattan, S. R., et al. (2009). Synthesis and evaluation of some new 1,2,4-triazole derivatives for their antimicrobial and anti-inflammatory activities. Indian Journal of Pharmaceutical Sciences, 71(5), 574–578.
- Klimešová, V., et al. (2002). 3,5-Disubstituted 1,2,4-triazoles as potential antimycobacterial agents. Il Farmaco, 57(3), 259-266.
-
Science of Synthesis. (2004). Product Class 14: 1,2,4-Triazoles. In Houben-Weyl Methods of Molecular Transformations, Vol. 13. Georg Thieme Verlag.[2]
-
Duke University Safety Office. (n.d.). Chemical Safety Guidelines - Formalin, paraformaldehyde solutions, paraformaldehyde powder. Retrieved from [Link][4]
-
Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Formaldehyde (Formalin) & Paraformaldehyde. Retrieved from [Link][5]
-
University of Rochester Medical Center. (n.d.). Standard Operating Procedures for Formaldehyde or Processes. Retrieved from [Link][6]
-
Al-Ghamdi, A. A. M., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2021, 6649813.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. A common and effective synthetic route involves two key stages:
-
Formation of the Triazole Ring: This typically involves the cyclization of a pivaloyl hydrazide derivative with a suitable carbon source, often derived from chloroacetic acid.
-
Chlorination: Introduction of the chloromethyl group is often achieved by the chlorination of a hydroxymethyl precursor using a suitable chlorinating agent.
This guide will address potential issues in both stages of this synthesis.
Troubleshooting Guide: Question & Answer Format
This section is structured to directly address specific problems you may encounter during your experiments.
Part 1: Formation of the 3-tert-butyl-4H-1,2,4-triazole Precursor
A common route to the triazole ring is the reaction of pivaloyl hydrazide with a reagent that provides the C5 carbon and the chloromethyl group precursor. One such approach is the reaction with a chloroacetonitrile or a related species, followed by cyclization.
Question 1: My reaction to form the triazole ring from pivaloyl hydrazide results in a low yield of the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in 1,2,4-triazole synthesis from acyl hydrazides are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.[1] Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The cyclization step to form the triazole ring often requires significant energy input. If the reaction temperature is too low or the reaction time is too short, you may have a substantial amount of unreacted starting materials or intermediate products.
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature and/or extend the reaction time until you observe the complete consumption of the limiting reagent. For thermally sensitive compounds, microwave-assisted synthesis can be an excellent alternative to shorten reaction times and potentially improve yields.[2][3]
-
-
Side Product Formation: A common side reaction is the formation of 1,3,4-oxadiazoles, which can be favored under certain conditions.[1] This occurs through a competing cyclization pathway of the acyl hydrazide intermediate.
-
Solution:
-
Anhydrous Conditions: Ensure your reagents and solvents are scrupulously dry. Water can promote the formation of the oxadiazole byproduct.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product, which may be the desired triazole.
-
Choice of Reagents: The choice of the second reactant is crucial. Using reagents that favor the formation of the N-N-C linkage of the triazole over the O-C-N linkage of the oxadiazole is key.
-
-
-
Purity of Starting Materials: The purity of your pivaloyl hydrazide is critical. Hydrazides can be hygroscopic, and impurities can interfere with the reaction.[1]
-
Solution: Use freshly prepared or purified pivaloyl hydrazide. Ensure it is completely dry before use.
-
Experimental Protocol: Improved Synthesis of a 3-tert-butyl-1,2,4-triazole Precursor
This protocol is a generalized procedure based on common methods for 1,2,4-triazole synthesis.
| Reagent/Parameter | Condition | Rationale |
| Pivaloyl Hydrazide | 1 equivalent | Starting material for the tert-butyl group. |
| Chloroacetonitrile | 1.1 equivalents | Provides the C5 carbon and the eventual chloromethyl group. |
| Base (e.g., NaH, K2CO3) | 1.1 equivalents | To deprotonate the hydrazide and facilitate nucleophilic attack. |
| Solvent | Anhydrous DMF or Acetonitrile | Aprotic polar solvent to dissolve reactants. |
| Temperature | 80-120 °C | To drive the cyclization reaction. |
| Time | 12-24 hours | Monitor by TLC for completion. |
Step-by-Step Methodology:
-
To a stirred solution of pivaloyl hydrazide (1 equivalent) in anhydrous DMF, add the base (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 2: I am observing the formation of a significant amount of a byproduct that I suspect is a 1,3,4-oxadiazole. How can I confirm its identity and suppress its formation?
Answer:
The formation of a 1,3,4-oxadiazole is a well-known side reaction in the synthesis of 1,2,4-triazoles from hydrazides.[1]
-
Confirmation of Identity:
-
Mass Spectrometry (MS): The 1,3,4-oxadiazole will have the same molecular weight and elemental composition as the desired 1,2,4-triazole. Therefore, high-resolution mass spectrometry will not distinguish between them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the ring protons and carbons, allowing for unambiguous identification.
-
Infrared (IR) Spectroscopy: The C=N and C-O-C stretching frequencies in the oxadiazole will differ from the C=N and N-N stretching frequencies in the triazole.
-
-
Suppression of 1,3,4-Oxadiazole Formation:
-
Strictly Anhydrous Conditions: As mentioned previously, water can facilitate the cyclization to the oxadiazole. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[1]
-
Reaction Temperature: Lowering the reaction temperature can disfavor the thermodynamic product, which is often the oxadiazole.[1]
-
Choice of Cyclizing Agent: The use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as cyclizing agents can sometimes favor triazole formation. However, these are harsh reagents and must be used with caution.
-
Part 2: Chlorination of the 3-tert-butyl-5-(hydroxymethyl)-4H-1,2,4-triazole Intermediate
An alternative and often higher-yielding route involves the synthesis of 3-tert-butyl-5-(hydroxymethyl)-4H-1,2,4-triazole, followed by chlorination.
Question 3: My chlorination of 3-tert-butyl-5-(hydroxymethyl)-4H-1,2,4-triazole with thionyl chloride is giving a low yield and a dark, impure product. What is going wrong?
Answer:
Chlorination of hydroxymethyl groups on heterocyclic rings with thionyl chloride (SOCl₂) can be aggressive and lead to side reactions and decomposition if not properly controlled.[4]
-
Overheating and Decomposition: Thionyl chloride reactions are exothermic. Uncontrolled temperature can lead to the decomposition of the starting material and product, resulting in a dark, tarry mixture.
-
Solution: Perform the reaction at a low temperature (e.g., 0 °C or even -10 °C) and add the thionyl chloride dropwise to maintain control over the exotherm.
-
-
Formation of Byproducts: The reaction of thionyl chloride with the triazole ring itself can lead to unwanted chlorinated byproducts.
-
Solution: Use a milder chlorinating agent. Alternatives to thionyl chloride include:
-
Phosphorus oxychloride (POCl₃): Often provides cleaner reactions.[4]
-
Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or hexachloroacetone is a much milder method for converting alcohols to chlorides.
-
-
-
Work-up Procedure: Improper work-up can lead to product loss. The product is a hydrochloride salt after the reaction, which may be water-soluble.
-
Solution: Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) at a low temperature. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.
-
Experimental Protocol: Chlorination of 3-tert-butyl-5-(hydroxymethyl)-4H-1,2,4-triazole
| Reagent/Parameter | Condition | Rationale |
| 3-tert-butyl-5-(hydroxymethyl)-4H-1,2,4-triazole | 1 equivalent | The alcohol precursor. |
| Thionyl Chloride (SOCl₂) | 1.2-1.5 equivalents | The chlorinating agent. |
| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | Inert solvent. |
| Temperature | 0 °C to room temperature | To control the exotherm. |
| Time | 2-4 hours | Monitor by TLC for completion. |
Step-by-Step Methodology:
-
Dissolve 3-tert-butyl-5-(hydroxymethyl)-4H-1,2,4-triazole (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice and slowly neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathway and Troubleshooting
Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure to synthesize the final product directly from pivaloyl hydrazide?
A1: While one-pot syntheses of substituted 1,2,4-triazoles are known, achieving a high yield of this compound in a single step can be challenging due to the reactivity of the chloromethyl group.[2] A stepwise approach, involving the isolation of the hydroxymethyl intermediate, often provides better overall yields and purity.
Q2: What are the safety precautions I should take when working with pivaloyl chloride and thionyl chloride?
A2: Both pivaloyl chloride and thionyl chloride are corrosive and react violently with water.[5] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use.
Q3: How can I purify the final product if column chromatography is not effective?
A3: If the product is a solid, recrystallization is an excellent alternative purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization. If the product is an oil, techniques such as distillation under reduced pressure may be possible, but care must be taken due to the potential thermal instability of triazoles.[6]
Q4: Are there any alternative methods for the synthesis of the 1,2,4-triazole ring?
A4: Yes, several methods exist for the synthesis of 1,2,4-triazoles, such as the Pellizzari reaction (reaction of amides and acyl hydrazides) and the Einhorn–Brunner reaction (condensation of hydrazines with diacylamines).[7][8] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the triazole ring.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazoles via the coupling of acyl hydrazides and dialkylcyanamides. Retrieved from [Link]
-
Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. (n.d.). Retrieved from [Link]
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
-
Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (2005). Indian Journal of Chemistry, 44B, 2107-2113.
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved from [Link]
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(22), 7545.
-
Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]
- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology, 10(3), 201-207.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). Molecules, 7(8), 629-638.
- Google Patents. (n.d.). CN1491932A - Process for preparing chloro pivaloyl chloride.
- Google Patents. (n.d.). Process for making triazoles.
- Google Patents. (n.d.). US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl ....
- MDPI. (2021). Design, Syntheses, and Bioevaluations of Some Novel N2-Acryloylbenzohydrazides as Chemostimulants and Cytotoxic Agents. Molecules, 26(11), 3326.
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). Molecules, 27(8), 2452.
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. Retrieved from [Link]
-
PubChem. (n.d.). 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isres.org [isres.org]
- 4. This compound|CAS 1416343-07-1 [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Process for making triazoles - Patent 0075459 [data.epo.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the purification of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole. The methodologies and troubleshooting advice herein are grounded in established chemical principles to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to purify the solid compound. Recrystallization is a purification technique that removes impurities incorporated during its synthesis.[1][2] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the impure triazole in a minimal amount of hot solvent and allowing it to cool slowly, the compound crystallizes out in a purer form, leaving the impurities dissolved in the surrounding solution (the "mother liquor").[2][3]
Q2: What structural features of this compound should I consider when selecting a solvent?
The molecule has distinct polar and non-polar regions that dictate its solubility.
-
4H-1,2,4-triazole ring: This heterocyclic core is polar and capable of hydrogen bonding, suggesting solubility in polar solvents.
-
tert-Butyl group: This is a bulky, non-polar (lipophilic) group, which contributes to solubility in non-polar organic solvents.
-
Chloromethyl group: This group adds moderate polarity.
This duality means that a single solvent may not be ideal. Often, a mixed-solvent system (one solvent in which the compound is soluble and another in which it is less soluble) or a solvent of intermediate polarity will be most effective.[4]
Q3: How do I choose the best solvent for recrystallization?
An ideal recrystallization solvent should meet several criteria[1][2][3]:
-
High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Inertness: The solvent must not react with the compound.[2] Given the reactive chloromethyl group, avoid prolonged heating in highly nucleophilic solvents.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
The selection process involves small-scale testing with various candidate solvents to observe these properties.[1]
Experimental Protocol: A General Method for Recrystallization
This protocol provides a robust starting point for developing a specific procedure for this compound.
Materials:
-
Crude this compound
-
Candidate recrystallization solvent(s) (e.g., ethanol, ethyl acetate, toluene, hexane, or mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass
-
Filter funnel (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent, bring the mixture to a gentle boil while stirring. Continue adding the solvent in small increments until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution upon cooling, which is necessary for maximizing the yield of the recrystallized product.[1][2]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the desired compound in the funnel.[5]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels).[6] Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities.[1] Once the flask has reached room temperature, you may place it in an ice bath to further decrease the compound's solubility and maximize yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor without dissolving a significant amount of the purified crystals.
-
Drying: Dry the crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of substituted triazoles.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[7] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[5]
-
Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (5-10% more) to reduce the saturation level.[5][7]
-
Promote Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[5][6]
-
Seeding: If you have a pure crystal of the compound, add a tiny "seed crystal" to the cooled solution to induce crystallization.[7]
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a lower-boiling point solvent or a different solvent system altogether.
Q: No crystals have formed after cooling, even in an ice bath. What went wrong?
A: This is a very common issue, typically caused by one of two problems:
-
Too Much Solvent Was Used: This is the most frequent cause.[6][7] The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off some of the solvent.[6] Reduce the volume by 10-20%, then allow it to cool again. Periodically remove it from the heat, let it cool slightly, and check for the formation of crystals.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal nucleation has not started.[7]
-
Solution: Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[7]
-
If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent.[6][7]
Q: My final yield is very low. How can I improve it?
A: A low yield can result from several factors:
-
Using too much solvent: As described above, excess solvent will keep a significant portion of your compound dissolved in the mother liquor.[6]
-
Premature crystallization: If the compound crystallized during a hot filtration step, it would be lost. Ensure the filtration apparatus is sufficiently heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Incomplete cooling: Ensure you have allowed sufficient time at room temperature and in an ice bath for crystallization to complete.
Q: The recrystallized product is still impure (e.g., broad melting point range or shows impurities by TLC/NMR). Why?
A: This indicates that the chosen solvent is not effectively separating the compound from a specific impurity.
-
Re-evaluate Solvent Choice: The impurity may have similar solubility characteristics to your product in that particular solvent. A different solvent or solvent pair might be able to discriminate between them more effectively.
-
Consider a Second Recrystallization: A second recrystallization from the same or a different solvent can often remove persistent impurities.
-
Alternative Purification: If recrystallization fails to remove the impurity, an alternative purification technique like column chromatography may be necessary.[7]
Data & Visualization
Table 1: Common Solvents for Recrystallization Screening
This table provides properties of common solvents to guide your selection for this compound.
| Solvent | Boiling Point (°C) | Polarity | Suitability Considerations for 1,2,4-Triazoles |
| Water | 100 | High | May be suitable for highly polar triazoles, but the tert-butyl group likely reduces solubility significantly.[4] |
| Ethanol | 78 | High | A good starting point. Often dissolves polar compounds when hot and has lower solubility when cold.[4] |
| Ethyl Acetate | 77 | Medium | A versatile solvent that can often balance the polar and non-polar characteristics of the target molecule.[4] |
| Acetone | 56 | Medium | Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Toluene | 111 | Low | Good for compounds with significant non-polar character. The high boiling point may be a concern for thermal stability. |
| Hexane | 69 | Low | Likely to be a poor solvent on its own but is excellent as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or ethanol. |
Recrystallization & Troubleshooting Workflow
This diagram illustrates the logical steps and decision points in the purification process.
Caption: A workflow diagram for recrystallization including key troubleshooting decision points.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Validation & Comparative
Reactivity comparison of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole with other triazoles
This guide provides an in-depth technical analysis of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole , specifically comparing its reactivity profile against common analogs (3-methyl, 3-phenyl, and unsubstituted variants).
Executive Summary: The "Steric-Lipophilic" Advantage
In medicinal chemistry and agrochemical synthesis, the selection of a triazole building block is rarely arbitrary. While 3-(chloromethyl)-1,2,4-triazole is the standard "parent" scaffold, it suffers from poor solubility in organic solvents and low regioselectivity during functionalization.
The 3-tert-butyl analog introduces two critical physicochemical advantages:
-
Regiocontrol: The bulky tert-butyl group at C3 acts as a steric locking mechanism, significantly suppressing N2-alkylation and directing reaction pathways toward N1.
-
Lipophilicity: The aliphatic bulk transforms the solubility profile, allowing reactions to proceed in non-polar solvents (DCM, Toluene) rather than requiring high-boiling polar aprotic solvents (DMF, DMSO), thus simplifying workup.
Chemical Structure & Tautomeric Dynamics
To understand the reactivity, one must first understand the ground-state dynamics. 1,2,4-Triazoles exist in dynamic equilibrium between 1H, 2H, and 4H tautomers.
-
Compound: this compound
-
Electronic Effect: The tert-butyl group exerts a strong +I (inductive) effect, increasing the electron density of the triazole ring compared to the methyl or phenyl analogs.
-
Steric Effect: The C3-tert-butyl group effectively shields the adjacent N2 and N4 positions.
Tautomeric Equilibrium Visualization
The following diagram illustrates the tautomeric shift and how the steric bulk of the tert-butyl group influences the most reactive species.
Figure 1: Tautomeric equilibrium shifted by steric bulk.
Comparative Performance Analysis
The following table contrasts the 3-tert-butyl variant with standard alternatives.
Table 1: Reactivity & Physicochemical Comparison[1]
| Feature | 3-tert-butyl-5-(chloromethyl)- | 3-methyl-5-(chloromethyl)- | 3-phenyl-5-(chloromethyl)- |
| Solubility (DCM/EtOAc) | High (Lipophilic) | Low (Polar) | Moderate |
| Solubility (Water) | Low | High | Low |
| N-Alkylation Regioselectivity | High (>95:5 N1:N2) | Low (~60:40 N1:N2) | Moderate (~80:20 N1:N2) |
| Moderate (Sterically shielded ring) | High (Accessible) | High (Conjugation activated) | |
| Handling | Crystalline Solid (Easy to weigh) | Hygroscopic Solid/Oil | Solid |
| Primary Utility | Regioselective Scaffolding | General Purpose |
Deep Dive: Nucleophilic Substitution at Chloromethyl Group ( )
The chloromethyl group at C5 is an electrophilic "handle."
-
Mechanism: Classical
. -
Impact of tert-butyl: Unlike the methyl analog, the tert-butyl group is distal (at C3) to the reaction center (C5). Therefore, it does not sterically hinder the nucleophilic attack at the chloromethyl group.
-
Advantage: The reaction can be performed in Dichloromethane (DCM) or Tetrahydrofuran (THF) . The methyl analog often precipitates out of these solvents, requiring DMSO, which complicates the removal of solvent and isolation of the product.
Deep Dive: Ring Nitrogen Alkylation
When using the triazole as a nucleophile (reacting the ring NH with an alkyl halide):
-
3-Methyl: Produces a "statistical" mixture of N1 and N2 alkylated isomers, often requiring tedious column chromatography to separate.
-
3-tert-Butyl: The bulk of the tert-butyl group effectively blocks the N2 position. The incoming electrophile is forced to attack N1 (distal to the tert-butyl). This often allows for crystallization-based purification rather than chromatography.
Experimental Protocols
These protocols are designed to exploit the specific advantages of the tert-butyl analog.
Protocol A: Nucleophilic Substitution at Chloromethyl (Synthesis of Amines/Ethers)
Target: Replacement of Cl with a Nucleophile (Nu)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine) or Thiol (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Dissolve the triazole substrate in DCM (0.2 M concentration). Note: The solution should be clear due to the lipophilic t-butyl group.
-
Addition: Add DIPEA followed by the nucleophile dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Wash the organic layer with water (
) and brine ( ). -
Isolation: Dry over
and concentrate. The product often solidifies upon standing.
Protocol B: Regioselective N-Alkylation
Target: Alkylation of the Triazole Ring Nitrogen
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Benzyl bromide (1.0 equiv)
-
Base:
(2.0 equiv) -
Solvent: Acetone (Reagent grade)
Procedure:
-
Suspension: Suspend the triazole and
in acetone. -
Reflux: Add benzyl bromide and heat to reflux (56°C) for 3 hours.
-
Filtration: Filter off the inorganic salts (
, excess ). -
Evaporation: Concentrate the filtrate.
-
Purification: The residue is predominantly the N1-alkylated isomer. Recrystallize from Hexane/EtOAc (typically 9:1) to obtain pure isomer.
Mechanistic Visualization
The following diagram maps the divergent pathways dependent on the substituent (R).
Figure 2: Impact of the C3-substituent on N-alkylation outcomes.
References
-
Regioselectivity in Triazole Alkylation
-
Steric Effects on Reactivity
- General Reactivity of Chloromethyl Triazoles: Title: Reactivity of 3-(chloromethyl)-1,2,4-triazole in nucleophilic substitution. Source: BenchChem (General Reference for 1,2,4-triazole scaffolds).
-
pKa and Electronic Properties
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Forward
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules like 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole are valuable intermediates, yet their handling demands a rigorous and scientifically grounded approach to safety. This guide moves beyond mere compliance, offering a deep dive into the why behind each safety protocol. As scientists, our greatest asset is our ability to think critically about risk and engineer safety into every step of our workflow. This document is designed to be a living resource, empowering you not just to follow procedures, but to understand and own them.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be constructed by analyzing the known hazards of structurally similar chlorinated and triazole-based compounds. The guidance herein is synthesized from established safety principles for handling halogenated organic molecules and data from analogous chemicals.[1][2][3]
Section 1: Hazard Profile & Risk Assessment
Understanding the adversary is the first step in winning the battle for safety. The structure of this compound incorporates three key features that inform our risk assessment:
-
The 1,2,4-Triazole Ring: Triazole derivatives can exhibit a range of toxicological effects. Some are classified as causing skin and serious eye irritation.[1][2][3] Others are suspected of damaging fertility or the unborn child.[1][3]
-
The Chloromethyl Group (-CH₂Cl): This functional group makes the compound a potential alkylating agent. Alkylating agents are reactive and can pose significant health risks, including irritation and potential mutagenicity. The presence of a halogen requires specific waste disposal streams.[4][5]
-
The tert-Butyl Group: This bulky, non-polar group influences the compound's solubility and how it interacts with personal protective equipment (PPE).
Based on analogs, the primary hazards are:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Reproductive Toxicity: Some triazoles are suspected of damaging the unborn child.[1][3]
Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to minimize the generation of dusts or aerosols that could be inhaled.
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of convenience; it is a scientifically determined barrier between you and the chemical.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[4] This is the primary and most critical control for preventing respiratory exposure.
Dermal Protection: A Two-Layer Approach
Given the compound's classification as a skin irritant and the reactivity of the chloromethyl group, a robust glove strategy is essential. Aromatic and halogenated hydrocarbons are known to attack many common glove materials, making material selection critical.[7][8]
Table 1: Glove Material Chemical Resistance for Halogenated Organics
| Glove Material | Resistance Rating | Rationale & Use Case |
| Viton® | Excellent | Recommended for extended contact. Good for chlorinated and aromatic solvents but can be expensive and may reduce dexterity.[9] |
| Polyvinyl Alcohol (PVA) | Good | Offers good protection against aromatic and chlorinated solvents, but is degraded by water and should not be used in aqueous solutions.[9] |
| Nitrile | Fair to Good | Suitable for incidental contact (splashes). Provides good puncture resistance but can degrade with prolonged exposure to chlorinated solvents.[10][11] Double-gloving is recommended. |
| Neoprene | Poor | Not recommended for halogenated hydrocarbons.[9][11] |
| Butyl Rubber | Poor | Not recommended for halogenated or aromatic hydrocarbons.[9][10][11] |
Mandatory Glove Protocol:
-
Inner Glove: Wear a standard nitrile examination glove. This provides a base layer of protection.
-
Outer Glove: Wear a chemically resistant glove over the nitrile glove. For tasks with a high risk of splash or extended handling, a Viton® glove is the superior choice. For shorter-duration tasks, a thicker (e.g., 8 mil) nitrile glove can be used as the outer layer.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately using the proper technique (see Section 4), wash your hands, and don fresh gloves. Change gloves frequently, at a minimum every two hours.
Body and Eye Protection
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[6]
-
Face Shield: When handling larger quantities (>50 g) or performing operations with a significant splash risk (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles.
Respiratory Protection
Work within a fume hood should preclude the need for respiratory protection. However, in the event of an emergency (e.g., a large spill) or if engineering controls fail, respiratory protection is critical.
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR), either a half-mask or full-facepiece, is required.[12]
-
Cartridge Selection: Use a combination Organic Vapor/Acid Gas (OV/AG) cartridge. The organic vapor component will adsorb the triazole, while the acid gas component provides protection against potential decomposition products like hydrogen chloride.[12][13] 3M models 6003 or equivalent are appropriate choices.[12][13]
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and have passed a quantitative fit test within the last year, as required by OSHA standard 1910.134.
Section 3: Operational & Disposal Plans
A safe experiment begins before the first reagent is measured and ends only after the last piece of equipment is cleaned and waste is properly segregated.
Safe Handling Workflow
The following workflow is designed to minimize exposure at every step.
Caption: Workflow for handling this compound.
PPE Decontamination and Doffing Procedure
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence is critical.[14]
-
Gross Decontamination: While still wearing all PPE, use a disposable wipe to remove any visible contamination from your outer gloves and lab coat.
-
Outer Gloves Removal: Peel off the outer gloves, turning them inside out, without touching their exterior surface with your inner-gloved hand. Dispose of them in the designated solid halogenated waste container.
-
Face Shield/Goggles & Lab Coat Removal: Remove your face shield (if used) and lab coat. Place the lab coat in a designated, labeled bag for laundering. Remove goggles.
-
Respirator Removal (if used): Remove the respirator from the back of your head forward, avoiding contact with the front of the mask.
-
Inner Gloves Removal: Peel off the inner gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[14]
Waste Disposal Plan
Due to the presence of chlorine, all waste streams must be treated as halogenated organic waste .[4][5] Never mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[15]
-
Solid Waste: All contaminated disposable items (gloves, absorbent pads, wipes, weighing paper) must be placed in a clearly labeled, sealed container marked "HALOGENATED ORGANIC SOLID WASTE".[16]
-
Liquid Waste: All reaction mixtures, solvents, and rinsates must be collected in a sealed, compatible container labeled "HALOGENATED ORGANIC LIQUID WASTE".[15][16] The container must list all chemical constituents by their full name.[16]
-
Sharps Waste: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
-
Disposal: All waste containers must be collected by your institution's Environmental Health and Safety (EHS) department for disposal via high-temperature incineration or other approved methods for halogenated waste.[5][17]
References
-
3M. (2026, February 5). 3M™ Chlorine, Hydrogen Chloride, Organic Vapor, Particulates And Sulfur Dioxide Respirator Cartridge. Available at: [Link]
-
OSHACode EHS Training. (n.d.). Minimum HAZWOPER Level C PPE Minimum Decontamination. Available at: [Link]
-
Calcutta Safety. (n.d.). 3M 6003 Cartridge | Organic Vapor & Acid Gas Respirator Filter. Available at: [Link]
-
U.S. Department of Health and Human Services (HHS). (n.d.). Chemical Hazardous Material Decontamination. Available at: [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Available at: [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2005, October 10). Guideline for the Decontamination of Chemical Protective Clothing and Equipment. Available at: [Link]
-
CPWR - The Center for Construction Research and Training. (n.d.). Chapter 7: Decontamination. Available at: [Link]
-
University of Tennessee, Knoxville, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Available at: [Link]
-
Rescue Intellitech. (2020, June 1). How to clean your PPE equipment. Available at: [Link]
-
Bucknell University. (2016, April 15). WASTE MANAGEMENT. Available at: [Link]
-
University of California, San Diego. (n.d.). Resistance To Chemicals of Common Glove Materials. Available at: [Link]
-
Oregon State University, Department of Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Available at: [Link]
-
PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Available at: [Link]
-
Airgas. (n.d.). 3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge For 6000/7000 Series Respirators. Available at: [Link]
-
3M. (n.d.). 3M™ Formaldehyde/Organic Vapor Cartridge 6005, 60 EA/Case. Available at: [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Available at: [Link]
Sources
- 1. tamadkala.com [tamadkala.com]
- 2. fishersci.com [fishersci.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fac.uncg.edu [fac.uncg.edu]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. envirosafetyproducts.com [envirosafetyproducts.com]
- 11. safetyware.com [safetyware.com]
- 12. pksafety.com [pksafety.com]
- 13. cwlcgroup.com [cwlcgroup.com]
- 14. oshacode.com [oshacode.com]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
